
5-(Piperidin-4-ylmethyl)thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Piperidin-4-ylmethyl)thiazol-2-amine is a heterocyclic compound that features a thiazole ring fused with a piperidine moiety Thiazole derivatives are known for their diverse biological activities and are found in various natural products and synthetic compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Piperidin-4-ylmethyl)thiazol-2-amine typically involves the condensation of thiourea with an alpha-halo ketone. This reaction forms the thiazole ring, which is then further functionalized to introduce the piperidine moiety. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine .
Industrial Production Methods
Industrial production of thiazole derivatives, including this compound, involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This may include continuous flow reactors and advanced purification techniques to ensure the compound meets pharmaceutical-grade standards .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Piperidin-4-ylmethyl)thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazole ring or the piperidine moiety.
Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Applications De Recherche Scientifique
5-(Piperidin-4-ylmethyl)thiazol-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
Mécanisme D'action
The mechanism of action of 5-(Piperidin-4-ylmethyl)thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including the inhibition of cell proliferation in cancer cells or the reduction of inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other thiazole derivatives such as:
2-Aminothiazole: Known for its antimicrobial and anticancer properties.
Thiazole-4-carboxylic acid: Used in the synthesis of pharmaceuticals and agrochemicals.
Thiazole-5-carboxamide: Investigated for its potential as an anti-inflammatory agent.
Uniqueness
5-(Piperidin-4-ylmethyl)thiazol-2-amine is unique due to the presence of the piperidine moiety, which can enhance its biological activity and specificity. This structural feature allows for more targeted interactions with molecular targets, potentially leading to more effective therapeutic agents .
Propriétés
Formule moléculaire |
C9H15N3S |
|---|---|
Poids moléculaire |
197.30 g/mol |
Nom IUPAC |
5-(piperidin-4-ylmethyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H15N3S/c10-9-12-6-8(13-9)5-7-1-3-11-4-2-7/h6-7,11H,1-5H2,(H2,10,12) |
Clé InChI |
RPVFXTAXWQQQGN-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1CC2=CN=C(S2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


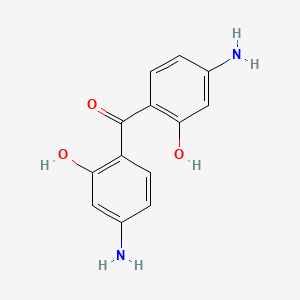
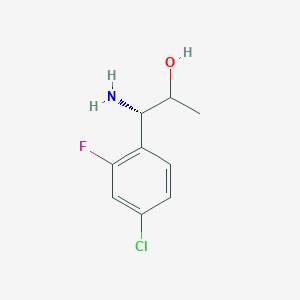

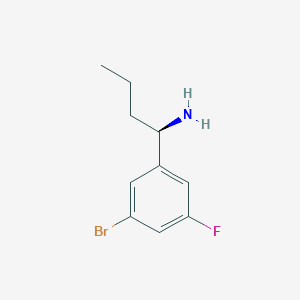

![Ethyl 1',4',6',7'-tetrahydrospiro[cyclopropane-1,5'-indazole]-3'-carboxylate](/img/structure/B13036032.png)

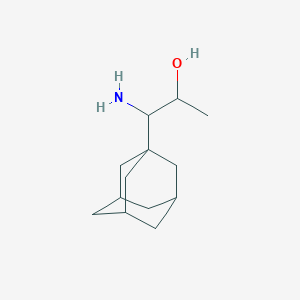
![Tert-butyl 7-amino-9-benzyl-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13036044.png)
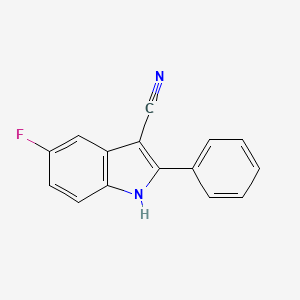



![2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B13036102.png)
